molecular formula C12H25N2OPS B12791594 Piperidine, 1,1'-((ethylsulfinyl)phosphinylidene)bis- CAS No. 141930-93-0

Piperidine, 1,1'-((ethylsulfinyl)phosphinylidene)bis-

Cat. No.: B12791594
CAS No.: 141930-93-0
M. Wt: 276.38 g/mol
InChI Key: ZFNNRPXFQTXKCU-UHFFFAOYSA-N
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Description

Piperidine, 1,1’-((ethylsulfinyl)phosphinylidene)bis- is an organic compound that belongs to the class of heterocyclic amines. It features a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1,1’-((ethylsulfinyl)phosphinylidene)bis- typically involves the reaction of piperidine with ethylsulfinylphosphine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product. The use of advanced technologies and equipment is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1,1’-((ethylsulfinyl)phosphinylidene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Piperidine, 1,1’-((ethylsulfinyl)phosphinylidene)bis- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of piperidine, 1,1’-((ethylsulfinyl)phosphinylidene)bis- involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways, such as NF-κB and PI3K/Akt, which are involved in various cellular processes, including inflammation and cancer progression. By targeting these pathways, the compound can exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1,1’-((ethylsulfinyl)phosphinylidene)bis- is unique due to its specific structural features and the presence of the ethylsulfinylphosphine group.

Properties

CAS No.

141930-93-0

Molecular Formula

C12H25N2OPS

Molecular Weight

276.38 g/mol

IUPAC Name

ethylsulfinyl-di(piperidin-1-yl)phosphane

InChI

InChI=1S/C12H25N2OPS/c1-2-17(15)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H2,1H3

InChI Key

ZFNNRPXFQTXKCU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)P(N1CCCCC1)N2CCCCC2

Origin of Product

United States

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